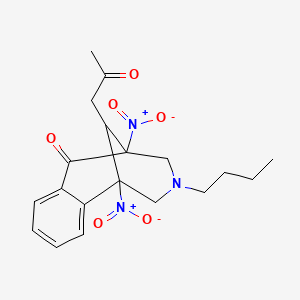![molecular formula C35H35N5O4 B11088577 2-[5'-benzyl-3'-(1H-indol-3-ylmethyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B11088577.png)
2-[5'-benzyl-3'-(1H-indol-3-ylmethyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5’-benzyl-3’-(1H-indol-3-ylmethyl)-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide is a complex organic compound featuring multiple fused ring systems, including indole and pyrrolo[3,4-c]pyrrol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5’-benzyl-3’-(1H-indol-3-ylmethyl)-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring . Subsequent steps may include cyclization and functional group modifications to achieve the final structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the carbonyl groups present in the structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-[5’-benzyl-3’-(1H-indol-3-ylmethyl)-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For instance, the indole moiety can interact with various enzymes and receptors, influencing biological processes such as cell signaling and metabolism . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety and exhibit similar biological activities.
Spiro Compounds: Spirooxindoles and spiroindolines are structurally related and have comparable chemical properties.
Uniqueness
What sets 2-[5’-benzyl-3’-(1H-indol-3-ylmethyl)-2,4’,6’-trioxo-3’,3a’,4’,5’,6’,6a’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide apart is its unique combination of fused ring systems and functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C35H35N5O4 |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
2-[5-benzyl-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C35H35N5O4/c1-3-38(4-2)29(41)21-39-28-17-11-9-15-25(28)35(34(39)44)31-30(32(42)40(33(31)43)20-22-12-6-5-7-13-22)27(37-35)18-23-19-36-26-16-10-8-14-24(23)26/h5-17,19,27,30-31,36-37H,3-4,18,20-21H2,1-2H3 |
InChI Key |
NARPJTZOCATBAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



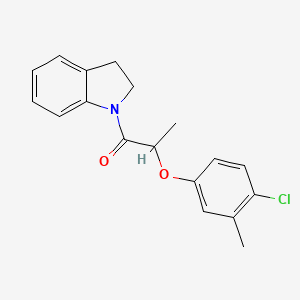
![Di-tert-butyl [4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11088532.png)
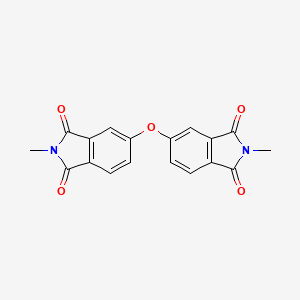
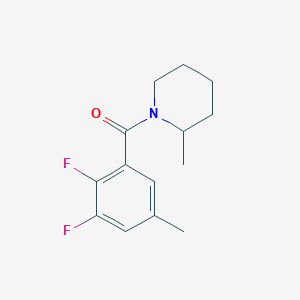
![1-(4-cyclohexylphenyl)-2-[(2,4-dimethoxyphenyl)(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]ethanone](/img/structure/B11088564.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11088567.png)
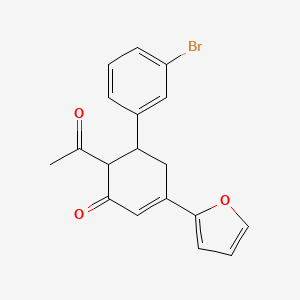
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11088583.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11088587.png)
![2-[(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)(4-ethylphenyl)amino]-1-phenylethanone](/img/structure/B11088588.png)
![6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B11088590.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxy-2-nitrophenyl)acetamide](/img/structure/B11088595.png)
